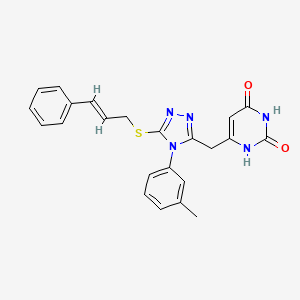
(E)-6-((5-(cinnamylthio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related pyrimidine and triazole derivatives typically involves multi-step reactions, including condensation, cyclization, and alkylation processes. A novel, environmentally friendly synthesis approach for pyrimido[5,4-e][1,2,4]triazolo[1,5-a]pyrimidine derivatives utilizes one-pot condensation under catalyst- and solvent-free conditions, emphasizing green chemistry principles (Karami, Farahi, & Banaki, 2015). Similarly, pyrido[2,3-d]pyrimidine derivatives are synthesized from 6-aminouracils, showcasing the versatility of pyrimidine chemistry in generating structurally diverse molecules (Pfleiderer & Pfleiderer, 1992).
Molecular Structure Analysis
The molecular structure of pyrimidine and triazole derivatives is typically confirmed using spectroscopic methods such as NMR, IR, and X-ray crystallography. These techniques provide detailed information about the molecular framework, substitution patterns, and stereochemistry. For example, the structure of 6H-oxazolo[3,2-f]pyrimidine derivatives was confirmed by NMR spectroscopy and single crystal X-ray structural analysis, highlighting the utility of these methods in elucidating complex heterocyclic structures (Mieczkowski et al., 2016).
Chemical Reactions and Properties
Pyrimidine and triazole derivatives exhibit a range of chemical reactivities due to their heterocyclic nature. They can undergo nucleophilic substitution, electrophilic addition, and cycloaddition reactions. The synthesis of pyrimido4,5-e-triazolo3,4-b-thiadiazine derivatives via condensation reactions demonstrates the reactivity of these compounds towards forming new bonds and generating structurally diverse molecules (Gakhar & Gill, 1985).
Wissenschaftliche Forschungsanwendungen
Supramolecular Assemblies
Pyrimidine derivatives, such as those investigated by Fonari et al. (2004), have been synthesized and explored for their potential in forming novel crown-containing hydrogen-bonded supramolecular assemblies. The study showcases the ability of pyrimidine derivatives to engage in extensive hydrogen bonding, leading to the formation of multidimensional network structures. Such properties highlight the potential of pyrimidine derivatives in constructing complex molecular architectures that could be useful in molecular recognition, catalysis, and the development of nanomaterials (Fonari, Simonov, Chumakov, Bocelli, Ganin, & Yavolovskii, 2004).
Green Chemistry Synthesis
Karami et al. (2015) developed an environmentally friendly synthesis method for pyrimido[1,2,4]triazolo[1,5-a]pyrimidine-6,8(4H,7H)-diones under catalyst- and solvent-free conditions. This method, based on the principles of green chemistry, emphasizes the importance of pyrimidine derivatives in sustainable chemical synthesis processes. Such approaches not only offer a pathway to synthesize complex molecules with reduced environmental impact but also highlight the versatility of pyrimidine cores in organic synthesis (Karami, Farahi, & Banaki, 2015).
Antimicrobial Applications
El-Agrody et al. (2001) described the synthesis of novel [1,2,4]triazolo[1,5-c]pyrimidine derivatives and explored their antimicrobial activities. The study illustrates the potential of pyrimidine derivatives as frameworks for developing new antimicrobial agents. The structural diversity of these compounds allows for the exploration of their bioactive properties, potentially leading to the discovery of new therapeutics (El-Agrody, Abd El-Latif, El-Hady, Fakery, & Bedair, 2001).
Computational and Structural Analysis
Ashraf et al. (2019) conducted a study on the synthesis, structural, spectral, and computational exploration of (hydroxybenzoyl)pyrido[2,3-d]pyrimidine heterocycle derivatives. The comprehensive analysis included density functional theory (DFT) and time-dependent (TD-DFT) computations to understand the electronic structures of these compounds. Such studies are crucial for designing molecules with desired physical, chemical, and biological properties, showcasing the relevance of pyrimidine derivatives in computational chemistry and drug design (Ashraf, Khalid, Tahir, Yaqub, Naseer, Kamal, Saifullah, Braga, Shafiq, & Rauf, 2019).
Eigenschaften
IUPAC Name |
6-[[4-(3-methylphenyl)-5-[(E)-3-phenylprop-2-enyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O2S/c1-16-7-5-11-19(13-16)28-20(14-18-15-21(29)25-22(30)24-18)26-27-23(28)31-12-6-10-17-8-3-2-4-9-17/h2-11,13,15H,12,14H2,1H3,(H2,24,25,29,30)/b10-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYXNVHNTLASZRH-UXBLZVDNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=NN=C2SCC=CC3=CC=CC=C3)CC4=CC(=O)NC(=O)N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)N2C(=NN=C2SC/C=C/C3=CC=CC=C3)CC4=CC(=O)NC(=O)N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-6-((5-(cinnamylthio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

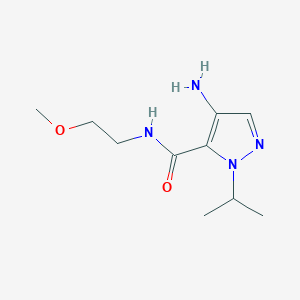
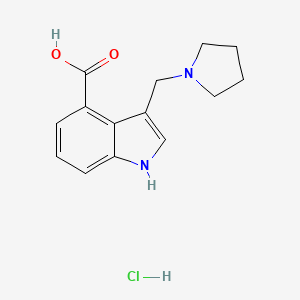
![N-(4-Chlorophenyl)-N-(cyanomethyl)-2-[(1S,2R)-2-(4-methoxyphenyl)cyclopropyl]acetamide](/img/structure/B2495389.png)
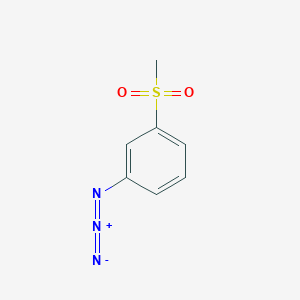
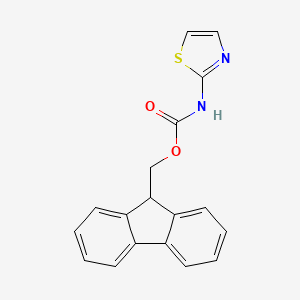
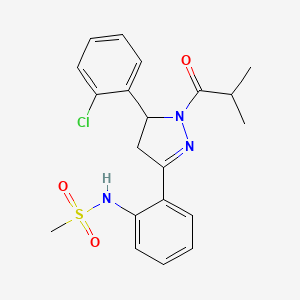
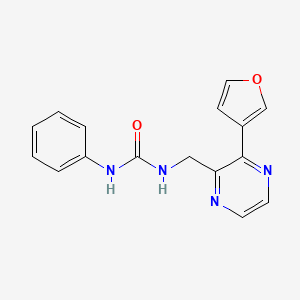
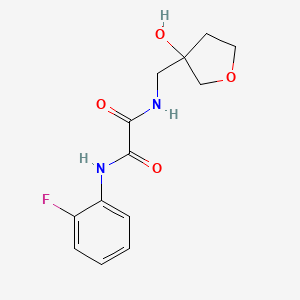
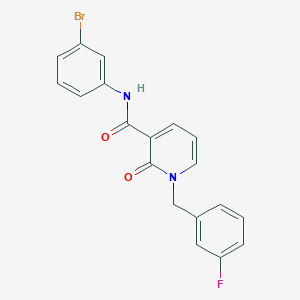
![1-(4-methylpiperazin-1-yl)-4-((4-nitrobenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2495397.png)
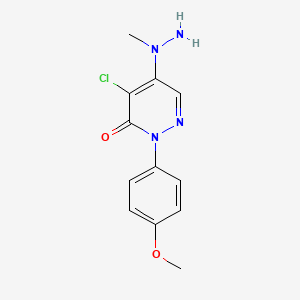
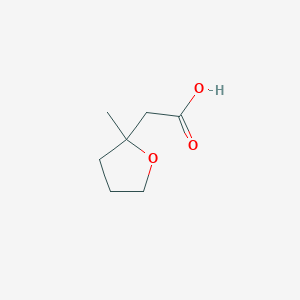
![N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide](/img/structure/B2495402.png)
![3-[1-[(E)-2-(4-Chlorophenyl)ethenyl]sulfonylpiperidin-3-yl]-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2495405.png)